Home > Products > Building Blocks P17235 > 3-Fluoro-4-(methylsulfonyl)benzaldehyde
3-Fluoro-4-(methylsulfonyl)benzaldehyde - 254878-95-0

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Catalog Number: EVT-420094
CAS Number: 254878-95-0
Molecular Formula: C8H7FO3S
Molecular Weight: 202.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Fluoro-4-(methylsulfonyl)benzaldehyde is an aromatic aldehyde that contains a sulfonyl and a fluoro-substituent . It is primarily used as a chemical intermediate for the synthesis of various biological compounds.

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is C8H7FO3S . The InChI code is 1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .

Chemical Reactions Analysis
  • Knoevenagel Condensation: One significant reaction involving 3-Fluoro-4-(methylsulfonyl)benzaldehyde is the Knoevenagel condensation. In this reaction, the aldehyde reacts with compounds containing an active methylene group, such as malonates or cyanoacetates, in the presence of a base catalyst to form α,β-unsaturated compounds. These products are valuable intermediates in organic synthesis and have been investigated for various applications, including the development of novel polymers. [, , , , , , , , , , , , ]
Mechanism of Action

For instance, in the development of Na+/H+ antiporter inhibitors, the 3-fluoro-4-(methylsulfonyl)benzoyl moiety serves as a key pharmacophore. While the exact mechanism of action of these inhibitors can be complex and target-specific, the benzoylguanidine portion of the molecule often plays a crucial role in binding to the target protein and exerting the desired inhibitory effect. []

Applications
  • Drug Discovery: It serves as a versatile building block for synthesizing diverse chemical libraries screened for various biological activities. Researchers have utilized this compound to develop novel:
    • Cyclooxygenase-2 (COX-2) inhibitors: These enzymes play a role in inflammation and pain. Selective COX-2 inhibitors are sought to minimize gastrointestinal side effects associated with non-selective inhibitors. [, , , , ]
    • Na+/H+ exchanger (NHE) inhibitors: NHE inhibitors have therapeutic potential for treating cardiovascular diseases like myocardial infarction. []
    • Factor Xa (FXa) inhibitors: FXa plays a crucial role in the coagulation cascade. Inhibitors targeting FXa act as anticoagulants and have therapeutic applications in thrombotic disorders. []
    • Prostaglandin D2 receptor antagonists: These antagonists have shown potential for treating allergic diseases and inflammatory conditions. []
  • Material Science: The Knoevenagel condensation products derived from 3-Fluoro-4-(methylsulfonyl)benzaldehyde find application in synthesizing novel polymers. These polymers possess unique properties depending on the substituents introduced during the reaction, potentially leading to new materials with improved thermal stability, mechanical strength, or optical properties. [, , , , , , , , , , , , ]

2-Formyl-4-oxoquinoline

Compound Description: 2-Formyl-4-oxoquinoline is a synthon used in the synthesis of 1-aryl-2-substituted 4-oxoquinoline derivatives. [] These derivatives are structurally similar to 4-oxo-1,8-naphthyridines and their syntheses share common protocols. []

Relevance: While not directly containing a methylsulfonyl group, this compound's utility in synthesizing substituted quinolines highlights the broader context of aryl aldehyde reactivity, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. []

2-Methylsulfonyl-4-oxo-1,8-naphthyridine

Compound Description: This compound is another key synthon enabling the synthesis of 1-aryl-2-substituted 4-oxo-1,8-naphthyridine derivatives. [] Its reactivity parallels that of 2-formyl-4-oxoquinoline, showcasing the versatility of these building blocks. []

Relevance: The presence of the methylsulfonyl group in this compound, attached directly to the naphthyridine core, makes it structurally similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The shared use as synthons for similar heterocycles strengthens this relationship. []

N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide

Compound Description: This compound is a benzamide derivative featuring a morpholinone ring fused to a benzene ring. [] The structure is further characterized by a 4-(methylsulfonyl)-2-nitrobenzamide system. [] This compound exhibits intra- and intermolecular hydrogen bonding, influencing its crystal structure. []

Relevance: The presence of the 4-(methylsulfonyl)benzamide moiety directly links this compound to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Both share this key structural element, suggesting potential similarities in their chemical behavior and reactivity. []

4-(Methylsulfonyl)benzoic acid

Compound Description: This compound is a key starting material in the synthesis of 3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives, which are being studied as selective cyclooxygenase-2 (COX-2) inhibitors. []

Relevance: This compound is a direct precursor to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, differing only by the presence of a carboxylic acid group instead of an aldehyde. [] This close structural relationship highlights the synthetic pathway to the target compound. []

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

Compound Description: This class of compounds was synthesized and designed as selective COX-2 inhibitors. [] Molecular modeling suggests they preferentially bind to COX-2 over COX-1. []

Relevance: While structurally more complex, these derivatives incorporate the 4-(methylsulfonyl)phenyl moiety present in 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This shared feature suggests potential for similar biological activity, though further research is needed to confirm this. []

(E)-2-(4-(Methylsulfonyl)benzylidene)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of novel indenone spiroisoxazolines designed as selective COX-2 inhibitors. []

Relevance: This compound is structurally analogous to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, with the key difference being the presence of an indenone moiety attached to the methylene group instead of a fluorine atom. [] This close relationship highlights a potential avenue for diversifying the target compound's structure and exploring its impact on biological activity.

4'-(4-(Methylsulfonyl)phenyl)-3'-p-substituted phenyl-4'H-spiro[indene-2,5’-isoxazol]-1(3H)-one derivatives

Compound Description: This series of indenone spiroisoxazolines was designed and synthesized as potential selective COX-2 inhibitors. [] Molecular modeling suggests they interact favorably with the COX-2 active site. []

Relevance: Similar to the previous compound, these derivatives retain the 4-(methylsulfonyl)phenyl core found in 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The inclusion of a spiroisoxazoline unit and varying substituents highlights how structural modifications can be used to potentially enhance COX-2 inhibitory activity. []

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [, ] It undergoes extensive metabolism, forming a variety of metabolites, including unusual glutamate conjugates, glucuronide conjugates, glutathione adducts, and a sulfamate conjugate. [, , ]

Relevance: Although structurally distinct overall, DPC423 shares the 3-fluoro-(methylsulfonyl)phenyl fragment with 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The presence of this common motif in a clinically developed drug underscores the significance of this chemical moiety in medicinal chemistry. [, , , ]

SN429 (2b)

Compound Description: This compound represents an earlier lead in the development of DPC423 as a factor Xa inhibitor. It exhibits sub-nanomolar potency against factor Xa (Ki = 13 pM). []

Relevance: While not explicitly described structurally, its relationship to DPC423, which contains the 3-fluoro-(methylsulfonyl)phenyl fragment similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, implies a potential structural link. This connection highlights how the target compound's core structure can be incorporated into different scaffolds for drug discovery. []

DPC 602 & SX 737

Compound Description: These are structural analogs of DPC423, also investigated for their factor Xa inhibitory activity and metabolic fate. [] They form similar unusual glutathione conjugates, suggesting a shared metabolic pathway with DPC423. []

Relevance: Although specific structures aren't provided, their description as "structural analogs" to DPC423 strongly suggests the presence of the 3-fluoro-(methylsulfonyl)phenyl motif found in 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This recurring theme emphasizes the importance of this structural feature in medicinal chemistry and its potential relevance for developing novel therapeutics. []

2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde

Compound Description: This compound exhibits a planar conformation with benzaldehyde and nitroaniline fragments connected by an ethylene bridge. [] Attempted recrystallization from methanol resulted in the formation of N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline. []

Relevance: The presence of the 2-fluoro-benzaldehyde moiety makes this compound structurally similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, highlighting the versatility of substituted benzaldehydes in chemical synthesis. []

N-(2-Fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound, derived from 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, features a tetrahydroisoquinoline ring system. [] This compound is formed through an unexpected methanolysis reaction. []

Relevance: While structurally distinct from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, its formation from a 2-fluoro-benzaldehyde precursor underscores the reactivity and potential for diverse product formation from related starting materials. []

Fluoro, methyl and methoxy ring-disubstituted octyl phenylcyanoacrylates

Compound Description: These novel trisubstituted ethylenes were synthesized using a Knoevenagel condensation reaction between ring-substituted benzaldehydes and octyl cyanoacetate. [] These monomers were subsequently copolymerized with styrene. []

Relevance: These compounds share the fluoro-substituted phenylcyanoacrylate core structure with 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The diverse ring substitutions (methoxy, methyl) demonstrate how modifications can influence polymerization behavior and copolymer properties. []

Fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates

Compound Description: This set of novel trisubstituted ethylenes was synthesized using a piperidine-catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and isobutyl cyanoacetate. [] These compounds were characterized and copolymerized with styrene. []

Relevance: These compounds feature the fluoro-substituted phenylcyanoacrylate core structure, directly linking them to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The variation in halogen substitutions (chloro, fluoro) highlights the impact of electronegativity on monomer reactivity and polymer characteristics. []

Fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates

Compound Description: This series of novel ring-disubstituted isobutyl phenylcyanoacrylates was synthesized via the Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. [] These compounds were characterized and copolymerized with styrene. []

Relevance: These compounds share the fluoro-substituted phenylcyanoacrylate framework with 3-Fluoro-4-(methylsulfonyl)benzaldehyde, highlighting the common structural motif. The variations in ring substitutions (iodo, methoxy) demonstrate the versatility of this scaffold for preparing diverse monomers for polymerization. []

Fluoro, methyl, and phenoxy ring-disubstituted isobutyl phenylcyanoacrylates

Compound Description: These novel ring-disubstituted isobutyl phenylcyanoacrylates were synthesized using a Knoevenagel condensation reaction between ring-substituted benzaldehydes and isobutyl cyanoacetate. [] These compounds were characterized and subsequently copolymerized with styrene. []

Relevance: These compounds are structurally related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde through the shared fluoro-substituted phenylcyanoacrylate core. The different ring substitutions (methyl, phenoxy) highlight the influence of steric and electronic effects on monomer reactivity and polymer properties. []

Fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates

Compound Description: This group of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates was prepared and copolymerized with styrene. [] The monomers were synthesized through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate. []

Relevance: These compounds share the fluoro-substituted phenylcyanoacrylate framework with 3-Fluoro-4-(methylsulfonyl)benzaldehyde, emphasizing the common structural motif in this series of compounds. The inclusion of various oxy substituents (methoxy, phenoxy) demonstrates the versatility of this scaffold for synthesizing a diverse set of monomers. []

Chloro and fluoro ring-disubstituted isopropyl cyanophenylacrylates

Compound Description: These novel chloro and fluoro ring-disubstituted isopropyl 3-phenyl-2-cyanoacrylates were synthesized and then copolymerized with styrene. [] Synthesis involved a piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate. []

Relevance: Similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, these compounds possess a fluoro-substituted phenylcyanoacrylate core, highlighting their structural similarity. The presence of chlorine as an additional substituent allows for investigating the influence of halogen type on monomer reactivity during polymerization. []

Fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates

Compound Description: These novel trisubstituted ethylenes, featuring fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, were synthesized and subsequently copolymerized with styrene. [] Synthesis involved a piperidine-catalyzed Knoevenagel condensation reaction of ring-substituted benzaldehydes and propyl cyanoacetate. []

Relevance: These compounds share the fluoro-substituted phenylcyanoacrylate core with 3-Fluoro-4-(methylsulfonyl)benzaldehyde, highlighting their structural relationship. The diverse range of ring substitutions (methoxy, methyl) allows for studying the effect of electronic and steric factors on monomer reactivity and copolymer properties. []

[(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (Compound 13)

Compound Description: Compound 13 is a potent and selective prostaglandin D2 (PGD2) receptor (DP) antagonist. [] It was developed through a series of structural modifications aimed at improving pharmacokinetic properties and reducing biliary excretion. []

Relevance: This compound features a methylsulfonyl group attached to a fluorinated aromatic ring system, making it structurally similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Although their core structures differ, the presence of this shared motif in a potent DP antagonist highlights the potential biological relevance of this chemical group. []

4-Fluoro-3-phenoxy Benzaldehyde

Compound Description: This compound was analyzed using gas chromatography (GC) for its determination. [] This analysis suggests its potential use or presence in complex mixtures.

Relevance: This compound directly resembles 3-Fluoro-4-(methylsulfonyl)benzaldehyde, differing only in the substitution at the 4-position of the benzaldehyde ring (phenoxy instead of methylsulfonyl). [] This close structural similarity emphasizes the significance of the 3-fluoro-benzaldehyde scaffold.

Fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates

Compound Description: This class of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates was synthesized through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. [] Following characterization, these compounds were copolymerized with styrene. []

Relevance: These compounds share the fluoro-substituted phenylcyanoacrylate core with 3-Fluoro-4-(methylsulfonyl)benzaldehyde, indicating a structural connection. The diverse range of substitutions, including halogens (iodo, fluoro) and fluorinated groups (trifluoromethyl, trifluoromethoxy), highlights their potential for tailoring monomer reactivity and polymer properties. []

Fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates

Compound Description: This series of novel trisubstituted ethylenes, comprising fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, was synthesized and copolymerized with styrene. [] The synthesis involved a piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and butyl cyanoacetate. []

Relevance: These compounds are structurally related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde by sharing the fluoro-substituted phenylcyanoacrylate moiety. Variations in the second substituent on the aromatic ring allow for investigating the influence of steric and electronic effects on monomer reactivity and the properties of the resulting copolymers. []

1-[3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: AZ1 is a known inhibitor of thymidylate kinase. Its mode of action was successfully identified through an untargeted metabolomics approach. []

Relevance: While structurally distinct from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, AZ1 shares the 3-fluoro-phenyl fragment, highlighting the presence of this moiety in compounds with biological activity. This commonality underscores the potential of fluorine substitution in medicinal chemistry. []

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles and 7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles

Compound Description: These two series of compounds, containing a 6-fluoro-1,3-benzothiazole core, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. []

Relevance: While structurally different from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, the presence of a fluoro-substituted aromatic ring in these compounds emphasizes the significance of fluorine substitution in medicinal chemistry. Their biological evaluation highlights the potential for developing new drugs with antimicrobial and anti-inflammatory properties based on similar scaffolds. []

Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA)

Compound Description: FTEAA is a highly functionalized tetrahydropyridine derivative. It exhibits potential as a dual inhibitor of monoamine oxidase A and B, as suggested by molecular docking studies. []

Relevance: Although FTEAA is structurally dissimilar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, it incorporates a fluoro-substituted aromatic ring within its structure. This common element highlights the prevalence of fluorine substitution in medicinal chemistry, particularly in the development of enzyme inhibitors. []

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester

Compound Description: This compound, synthesized using a piperidine-catalyzed reaction between 2-hydroxy-4-methoxy-benzaldehyde and diethyl malonate, was characterized and its structure confirmed by single-crystal X-ray diffraction. [] This compound was also screened for its antibacterial activity against Gram-positive and Gram-negative bacteria. []

Relevance: While not directly containing a methylsulfonyl group, this compound's fluoro-substituted aromatic ring system makes it structurally reminiscent of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This similarity, within the context of biological activity screening, emphasizes the recurring theme of fluorine substitution in drug discovery. []

N-(Substituted phenyl)-2-methyl-4-(4-(4-(trifluoromethyl)-2-nitrophenoxy)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide derivatives (4a-j)

Compound Description: These compounds were synthesized from 4-(4-(trifluoromethyl)-2-nitrophenoxy) benzaldehyde, N-(substituted phenyl)-3-oxobutanamides, and 2-aminobenzimidazole. [] Their structures were confirmed using various spectroscopic techniques. []

Relevance: The use of a substituted benzaldehyde as a starting material for these derivatives draws a parallel to the structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Although the final compounds are structurally distinct, this synthetic connection highlights the versatility of benzaldehydes as building blocks in organic chemistry. []

trans-4-Phenyl-2-oxo-3-butenoic acids and derivatives

Relevance: While not containing a methylsulfonyl group, the synthesis of these compounds highlights the use of an aldehyde, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, as a starting material for enzymatic reactions. [] This showcases the broader context of aldehyde reactivity in different chemical environments.

Halogen ring-substituted octyl phenylcyanoacrylates

Compound Description: These novel trisubstituted ethylenes were prepared via a Knoevenagel condensation of ring-substituted benzaldehydes with octyl cyanoacetate, followed by copolymerization with styrene. []

Relevance: These compounds share the phenylcyanoacrylate core structure with 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The diverse halogen substitutions (bromo, chloro, fluoro, iodo) provide insights into the influence of steric and electronic factors on reactivity and copolymer properties. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: This compound, specifically its methanesulfonate salt (246), acts as a highly potent and selective NHE-1 inhibitor, demonstrating a 27-fold selectivity over the NHE-2 isoform. [] It exhibits cardioprotective effects both in pre-ischemic and post-ischemic (prior to reperfusion) settings in acute myocardial infarction models. []

Relevance: This compound shares the methylsulfonylbenzoyl moiety with 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This structural similarity, coupled with its potent biological activity, highlights the significance of this chemical group in medicinal chemistry. []

4-(1H-Indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amine, 4-(1H-Indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amine and 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine

Compound Description: These three indolyl-4H-chromene derivatives were synthesized via a one-pot, multicomponent reaction using InCl3 as a catalyst. [] These compounds exhibited promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 25 μg/mL. []

Relevance: While not directly containing a methylsulfonyl group, these compounds highlight the use of substituted benzaldehydes as starting materials, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in multicomponent reactions for synthesizing biologically active compounds. []

2-Fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol (Compound 1)

Compound Description: Compound 1 is a broad-spectrum inhibitor of enterovirus replication, targeting host cell factor phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). [] It displays potent antiviral activity against various enteroviruses and rhinoviruses. []

Relevance: Although structurally distinct overall, Compound 1 shares the methylsulfonylbenzylamino fragment with 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This common motif highlights its potential role in interacting with biological targets and its relevance in medicinal chemistry. []

3-(3-Fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Compound Description: This analog of Compound 1 demonstrates good tolerability in mice and exhibits dose-dependent protective activity in a coxsackievirus B4-induced pancreatitis model. []

Relevance: Although not containing a methylsulfonyl group, this compound highlights the use of a fluoro-substituted aromatic ring, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in developing antiviral agents. This structural similarity emphasizes the potential of this motif in medicinal chemistry. []

(E)-1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds

Compound Description: This series of compounds was synthesized via a crossed-aldol condensation reaction using 4-fluoro-3-methyl acetophenone and various substituted benzaldehydes. [] They were evaluated for their antimicrobial activity against bacteria and fungi. []

Relevance: While lacking a methylsulfonyl group, these compounds demonstrate the use of a fluoro-substituted acetophenone derivative, structurally similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, as a building block for synthesizing biologically active molecules. []

Halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates

Compound Description: This group of novel trisubstituted ethylenes, halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, was synthesized through a Knoevenagel condensation reaction using ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate. [, ] These compounds were subsequently copolymerized with styrene. [, ]

Relevance: These compounds are structurally similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, featuring the phenylcyanoacrylate core. The various halogen substitutions (bromo, chloro, fluoro) allow for investigating the effect of halogen size and electronegativity on monomer reactivity and copolymer properties. [, ]

1-[(4-Methylsulfonyl)phenyl]-3-trifluoro-methyl-5-[(4-fluoro)phenyl]pyrazole (SC58125)

Compound Description: SC58125 is a selective COX-2 inhibitor that has demonstrated neuroprotective effects in a rat model of global ischemia. [] It reduces hippocampal prostaglandin E2 concentrations and improves neuronal survival in the CA1 hippocampal region. []

Relevance: Although structurally distinct from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, SC58125 incorporates a methylsulfonylphenyl group within its structure. This shared motif, found in a compound with significant biological activity, emphasizes the potential relevance of this chemical group in medicinal chemistry. []

2-Amino-7-chloro-6-fluoro Benzothiazole

Compound Description: This compound serves as a key intermediate in the synthesis of a series of nitrogen mustards with potential pharmacological interest. [] It is prepared from 4-fluoro-3-chloroaniline and potassium thiocyanate in the presence of bromine and glacial acetic acid. []

Relevance: This compound highlights the use of a fluoro-substituted aromatic ring in its structure, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, as a building block for synthesizing potentially bioactive molecules. []

1-{2-Fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4′-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine (GSK494581A)

Compound Description: Originally developed as a glycine transporter subtype 1 (GlyT1) inhibitor, GSK494581A exhibits mixed activity, acting as both a GlyT1 inhibitor and a GPR55 agonist. [] It selectively activates human GPR55 but not its rodent ortholog. []

Relevance: This compound incorporates a fluoro-substituted aromatic ring and a methylsulfonyl group within its structure, similar to 3-Fluoro-4-(methylsulfonyl)benzaldehyde. This structural similarity, coupled with its activity at GPR55 and GlyT1, highlights the potential of this chemical motif for interacting with diverse biological targets. []

3-Fluoro-4-(4-{[4′-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline (GSK575594A)

Compound Description: GSK575594A is a highly selective GPR55 agonist with approximately 60-fold selectivity over GlyT1. [] It is structurally related to GSK494581A but exhibits greater selectivity for GPR55. []

Relevance: Although structurally distinct from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, GSK575594A features both a fluoro-substituted aromatic ring and a methylsulfonyl group within its structure. This structural similarity emphasizes the potential significance of this motif in medicinal chemistry, particularly for targeting GPCRs like GPR55. []

VX-984 (8-[(1S)-2-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]-1-methylethyl]quinoline-4-carboxamide) and M3814 ((S)-[2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol)

Compound Description: VX-984 and M3814 are DNA-dependent protein kinase (DNA-PK) catalytic inhibitors currently in clinical development as potential cancer therapeutics. [] These inhibitors target DNA-PK's role in repairing DNA double-strand breaks, aiming to enhance tumor chemo- and radiosensitization. []

Relevance: While structurally distinct from 3-Fluoro-4-(methylsulfonyl)benzaldehyde, M3814 contains a fluoro-substituted aromatic ring. This highlights the prevalence of fluorine substitution in medicinal chemistry, especially for developing kinase inhibitors like M3814. []

Properties

CAS Number

254878-95-0

Product Name

3-Fluoro-4-(methylsulfonyl)benzaldehyde

IUPAC Name

3-fluoro-4-methylsulfonylbenzaldehyde

Molecular Formula

C8H7FO3S

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3

InChI Key

ATFKDQOGYYWXIY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.